molecular formula C9H12O6 B12511536 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate

1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate

Cat. No.: B12511536
M. Wt: 216.19 g/mol
InChI Key: DZAIBGWGBBQGPZ-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate (CAS No. 4271-99-2), also known as trimethyl trans-aconitate, is the trimethyl ester of trans-aconitic acid. Its molecular formula is C₉H₁₂O₆, with a molecular weight of 216.19 g/mol . Structurally, it features three methyl ester groups attached to the (1E)-prop-1-ene-1,2,3-tricarboxylic acid backbone. This compound is primarily used in biochemical research as a protected form of trans-aconitic acid, enabling controlled reactivity in synthetic pathways .

Properties

IUPAC Name

trimethyl prop-1-ene-1,2,3-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAIBGWGBBQGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate typically involves the esterification of a suitable precursor. One common method is the reaction of 1,2,3-trimethylpropene with a tricarboxylic acid under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace one or more ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate lies in organic synthesis. It serves as a precursor for various complex molecules due to its reactive carboxylate groups. The compound can participate in:

  • Condensation Reactions : Leading to the formation of larger organic structures.
  • Cyclization Reactions : Useful in synthesizing cyclic compounds that are important in pharmaceuticals and agrochemicals.

These reactions highlight the compound's utility as a building block in synthetic organic chemistry.

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against certain bacteria and fungi.

Further research is needed to elucidate any specific biological activities associated with this compound .

Case Study 1: Synthesis of Derivatives

A study demonstrated the successful synthesis of derivatives from this compound through Michael addition reactions. The derivatives exhibited enhanced solubility and reactivity compared to their parent compound. This study underscores the importance of structural modifications in enhancing the utility of this compound in organic synthesis.

Case Study 2: Application in Polymer Chemistry

Another investigation focused on the polymerization of this compound to create biodegradable polymers. The resulting materials demonstrated favorable mechanical properties and biodegradability profiles suitable for packaging applications. This case highlights the compound's potential role in developing sustainable materials.

Mechanism of Action

The mechanism of action of 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate involves its interaction with molecular targets and pathways. The compound’s ester groups can participate in hydrolysis reactions, releasing carboxylic acids that may interact with enzymes or receptors. Additionally, the methyl groups can influence the compound’s hydrophobicity and binding affinity to various targets.

Comparison with Similar Compounds

cis-Aconitic Acid (Z-isomer)

  • Molecular Formula : C₆H₆O₆
  • CAS No.: 585-84-2
  • Role : A natural intermediate in the tricarboxylic acid (TCA) cycle, catalyzed by aconitase to interconvert citrate and isocitrate .
  • Key Differences :
    • The (Z)-configuration (cis isomer) is critical for enzymatic activity in metabolic pathways, unlike the (E)-isomer (trans), which is synthetic.
    • Unlike the trimethyl ester, cis-aconitic acid is water-soluble and directly participates in cellular respiration .

1,2,3-Triethyl (1E)-prop-1-ene-1,2,3-tricarboxylate

  • Molecular Formula : C₁₂H₁₈O₆
  • CAS No.: 300-39-868-30-9 .
  • Key Differences :
    • Ethyl esters confer higher lipophilicity and lower volatility compared to methyl esters.
    • Applications in organic synthesis differ due to steric effects; ethyl groups may slow reaction kinetics in ester hydrolysis or cycloadditions .

Triethyl Citrate

  • Molecular Formula : C₁₂H₂₀O₇
  • CAS No.: 77-94-1
  • Role : A citrate ester used as a plasticizer and food additive (E1505) .
  • Exhibits higher water solubility due to hydroxyl groups, unlike the fully esterified trans-aconitate .

Brominated Analogues (e.g., Triethyl 3-bromopropane-1,1,1-tricarboxylate)

  • CAS No.: 71170-82-6 .
  • Key Differences :
    • Bromination introduces a reactive site for nucleophilic substitution, enabling further functionalization.
    • The target compound lacks halogen substituents, making it less reactive in cross-coupling reactions .

Physicochemical and Functional Comparisons

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight CAS No. Solubility Key Applications
1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate C₉H₁₂O₆ 216.19 4271-99-2 Organic solvents Biochemical synthesis
cis-Aconitic Acid C₆H₆O₆ 174.11 585-84-2 Water TCA cycle intermediate
1,2,3-Triethyl (1E)-prop-1-ene-1,2,3-tricarboxylate C₁₂H₁₈O₆ 258.27 300-39-868-30-9 Organic solvents Organic synthesis
Triethyl Citrate C₁₂H₂₀O₇ 276.28 77-94-1 Water, ethanol Plasticizer, food additive

Reactivity and Stability

  • Ester Hydrolysis : Methyl esters (target compound) require stronger acidic/basic conditions for hydrolysis compared to ethyl esters .
  • Cycloadditions: The conjugated double bond in the target compound may participate in Diels-Alder reactions, while saturated analogues (e.g., citrate esters) cannot .

Biological Activity

1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate (C9H12O6), also known as prop-1-ene-1,2,3-tricarboxylic acid or its derivatives, is an organic compound that has garnered attention for its potential biological activities. This article discusses its chemical properties, synthesis methods, biological activities, and relevant case studies.

  • Molecular Formula : C9H12O6
  • CAS Number : 4023-65-8
  • Molecular Weight : 204.19 g/mol
  • Structure : The compound features a propene backbone with three carboxylate groups attached.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of propargyl derivatives and carboxylic acids. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and selectivity .

Antioxidant Properties

Recent studies indicate that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress and preventing cellular damage. The compound's ability to scavenge free radicals has been quantified using various assays such as DPPH and ABTS .

Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties. In vitro studies demonstrated its potential to inhibit pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests a possible application in treating inflammatory diseases .

Endocrine Disruption Potential

A study examined the endocrine-disrupting properties of various compounds including this compound. The findings indicated that at certain concentrations, the compound could mimic or interfere with hormonal activities. This raises concerns regarding its safety in consumer products such as plastics and toys .

Case Study 1: Antioxidant Activity Assessment

A recent study evaluated the antioxidant capacity of this compound using a series of in vitro assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. The study concluded that the compound could be a promising candidate for developing dietary supplements aimed at reducing oxidative stress-related diseases .

Case Study 2: Inflammatory Response Modulation

In another investigation focusing on inflammation modulation, researchers treated macrophage cell lines with varying concentrations of the compound. Results showed a dose-dependent decrease in the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may have therapeutic potential in managing chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeMethod UsedResultReference
AntioxidantDPPH AssaySignificant free radical scavenging
Anti-inflammatoryCytokine assayReduced TNF-alpha and IL-6 levels
Endocrine disruptionCALUX AssayMimicked estrogen activity at high doses

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